molecular formula C9H10N2O2 B14845465 7-Methoxy-1,4-dihydro-2,6-naphthyridin-3(2H)-one

7-Methoxy-1,4-dihydro-2,6-naphthyridin-3(2H)-one

Cat. No.: B14845465
M. Wt: 178.19 g/mol
InChI Key: WGDTXJNGMBVIAL-UHFFFAOYSA-N
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Description

7-Methoxy-1,4-dihydro-2,6-naphthyridin-3(2H)-one is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,4-dihydro-2,6-naphthyridin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of 2-aminopyridine derivatives: This method involves the reaction of 2-aminopyridine with suitable aldehydes or ketones under acidic or basic conditions.

    Condensation reactions: These reactions involve the condensation of methoxy-substituted pyridine derivatives with carbonyl compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,4-dihydro-2,6-naphthyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding naphthyridine derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of different functional groups at various positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-1,4-dihydro-2,6-naphthyridin-3(2H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydro-2,6-naphthyridin-3(2H)-one: Lacks the methoxy group, which may affect its biological activity.

    7-Hydroxy-1,4-dihydro-2,6-naphthyridin-3(2H)-one: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and applications.

Uniqueness

The presence of the methoxy group in 7-Methoxy-1,4-dihydro-2,6-naphthyridin-3(2H)-one may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

7-methoxy-2,4-dihydro-1H-2,6-naphthyridin-3-one

InChI

InChI=1S/C9H10N2O2/c1-13-9-3-7-4-10-8(12)2-6(7)5-11-9/h3,5H,2,4H2,1H3,(H,10,12)

InChI Key

WGDTXJNGMBVIAL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2CC(=O)NCC2=C1

Origin of Product

United States

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